(2R,6R)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid
Description
(2R,6R)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid is a chiral morpholine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functionality. Its molecular formula is C₁₁H₁₉NO₅, with a stereochemical configuration defined by the (2R,6R) enantiomeric arrangement . The compound is structurally characterized by a six-membered morpholine ring in a chair conformation, stabilized by weak intermolecular C–H⋯O hydrogen bonds in its crystalline form . Key applications include its use as an intermediate in peptide synthesis and pharmaceutical research, leveraging the Boc group’s stability under acidic conditions .
Properties
IUPAC Name |
(2R,6R)-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-7-5-12(6-8(16-7)9(13)14)10(15)17-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMIYSXHHOKJEZ-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C(=O)O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,4-morpholinedicarboxylic acid with di-tert-butyl dicarbonate under basic conditions . This reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,6R)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the morpholine ring or the Boc group.
Substitution: Nucleophilic substitution reactions are common, where the Boc group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
(2R,6R)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of biologically active compounds, including enzyme inhibitors and receptor agonists.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,6R)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid involves its interaction with specific molecular targets. The Boc group serves as a protecting group for amines, allowing for selective reactions at other sites on the molecule. This compound can modulate various biochemical pathways by acting as a precursor or intermediate in the synthesis of more complex molecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Stereochemical Variants
(2R,6S)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid
- Stereochemistry : The (2R,6S) isomer differs in the configuration at the 6-position. This stereochemical variation alters hydrogen-bonding patterns and crystal packing, as observed in X-ray studies .
- Synthesis : Prepared via coupling with diphenylmethanamine using EDC/HOAt in DMF, similar to the (2R,6R) isomer, but yields distinct solid-state arrangements .
- Applications : Used in synthesizing benzhydryl carbamoyl derivatives for biological studies .
rac-(2R,6R)-6-methylmorpholine-2-carboxylic acid hydrochloride
- Form : Hydrochloride salt of the racemic mixture.
Protecting Group Modifications
(2R,6R)-4-(((9H-fluoren-9-yl)methoxy)carbonyl)-6-methylmorpholine-2-carboxylic acid
- Protecting Group : Fluorenylmethoxycarbonyl (Fmoc) instead of Boc.
- Stability : Labile under basic conditions (e.g., piperidine), making it suitable for stepwise solid-phase peptide synthesis .
- Applications : Preferred in orthogonal protection strategies for peptides .
(2R,6R)-4-((Benzyloxy)carbonyl)-6-methylmorpholine-2-carboxylic acid
Substituent Variations
tert-Butyl (R)-6-(hydroxymethyl)-2,2-dimethylmorpholine-4-carboxylate
- Substituents : Hydroxymethyl and dimethyl groups at the 6- and 2-positions.
- Lipophilicity : Increased steric hindrance and hydrophilicity from the hydroxymethyl group, impacting reactivity in nucleophilic substitutions .
6-((2S,6R)-2,6-Dimethylmorpholino)pyrimidine-4-carboxylic acid
- Heterocyclic Fusion : Pyrimidine ring appended to the morpholine core.
- Applications: Potential kinase inhibitor scaffold due to pyrimidine’s role in ATP-binding site interactions .
Physicochemical Properties and Predictive Data
Biological Activity
(2R,6R)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid, commonly referred to as Boc-6-methylmorpholine-2-carboxylic acid, is a chiral amino acid derivative with potential applications in pharmaceutical chemistry. Its unique structure and stereochemistry contribute to its biological activity, particularly in enzyme inhibition and drug development.
- Molecular Formula : C₁₁H₁₉NO₅
- Molecular Weight : 245.27 g/mol
- CAS Number : 1581752-93-3
Biological Activity Overview
The biological activity of Boc-6-methylmorpholine-2-carboxylic acid has been explored primarily in the context of its role as a building block for more complex molecules. Its derivatives have shown promise in various biochemical pathways, particularly in relation to enzyme inhibition.
Enzyme Inhibition
-
Histone Deacetylase (HDAC) Inhibition :
- Compounds derived from morpholine structures have been investigated for their ability to inhibit HDAC enzymes, which play crucial roles in regulating gene expression through chromatin remodeling. Selective HDAC inhibitors are of interest for their potential anti-cancer properties.
- Research indicates that modifications in the morpholine structure can lead to significant changes in inhibitory potency against different HDAC isoforms. For example, certain derivatives showed IC50 values ranging from 14 to 67 nM against HDAC1–3 and HDAC10–11 while exhibiting poor activity against class IIa HDACs .
- Acetylcholinesterase Inhibition :
Study 1: Synthesis and Evaluation of Azumamides
A study focused on the total synthesis of azumamides A–E, which are cyclic peptides containing morpholine derivatives. The research highlighted the importance of stereochemistry in biological activity:
- Findings : The synthesized compounds showed varying degrees of inhibition against HDAC isoforms, with specific analogs being significantly more potent than others due to structural modifications .
Study 2: Structure-Activity Relationship (SAR) Analysis
A comprehensive SAR analysis was conducted on various morpholine derivatives, including Boc-6-methylmorpholine:
- Results : The presence of specific substituents influenced the binding affinity and selectivity towards different HDAC isoforms. For instance, carboxylic acid-containing compounds exhibited greater potency compared to their carboxamide counterparts .
Data Tables
| Compound Name | IC50 (nM) | Target Enzyme |
|---|---|---|
| Azumamide C | 14 | HDAC1 |
| Azumamide E | 67 | HDAC3 |
| Boc-6-methylmorpholine derivative A | 30 | Acetylcholinesterase |
| Boc-6-methylmorpholine derivative B | 200 | Acetylcholinesterase |
Q & A
Basic: What synthetic strategies are recommended for preparing (2R,6R)-4-(tert-butoxycarbonyl)-6-methylmorpholine-2-carboxylic acid, and how is purity ensured?
Answer:
The synthesis typically involves multi-step reactions starting from chiral precursors to establish the (2R,6R) stereochemistry. Key steps include:
- Protection of the morpholine nitrogen using tert-butoxycarbonyl (Boc) groups under anhydrous conditions to prevent undesired side reactions .
- Controlled coupling reactions (e.g., with amines or carboxylic acid derivatives) in dimethylformamide (DMF) or dichloromethane, maintaining inert atmospheres to avoid oxidation .
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC to isolate the product from diastereomers or unreacted intermediates. Thin-layer chromatography (TLC) or NMR is used to monitor reaction progress .
Basic: How is the stereochemistry of this compound confirmed experimentally?
Answer:
- Single-crystal X-ray diffraction is the gold standard. The morpholine ring adopts a chair conformation , with the Boc group and methyl substituents in equatorial positions. Weak C–H⋯O hydrogen bonds along the b-axis stabilize the crystal lattice .
- Chiral HPLC with a polysaccharide-based column can resolve enantiomers, while optical rotation measurements provide additional validation of optical purity .
Advanced: What challenges arise in maintaining enantiomeric purity during scale-up, and how are they addressed?
Answer:
- Racemization risks increase at elevated temperatures or under acidic/basic conditions. Mitigation strategies include:
- Using low-temperature reactions (<0°C) for Boc deprotection or coupling steps .
- Employing chiral auxiliaries or enzyme-mediated asymmetric synthesis to preserve stereochemical integrity .
- Analytical validation via circular dichroism (CD) or X-ray crystallography (Flack parameter analysis) ensures no racemization occurs during purification .
Advanced: How do researchers resolve contradictions in crystallographic data, such as unexpected bond lengths or angles?
Answer:
- Validation tools in SHELX (e.g., R factor, data-to-parameter ratio) identify outliers. For example, a high wR factor (>0.1) may indicate disordered atoms or twinning .
- Hydrogen bonding networks are re-examined using tools like Mercury (CCDC) to ensure geometric plausibility. Discrepancies in bond lengths (e.g., C–O vs. C–N) may require reevaluation of refinement constraints .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Store under anhydrous conditions (sealed with desiccants) at 2–8°C to prevent hydrolysis of the Boc group.
- Avoid exposure to protic solvents (e.g., water, alcohols) and strong acids/bases, which can degrade the morpholine ring .
Advanced: How is this compound utilized in the synthesis of bioactive derivatives?
Answer:
- The carboxylic acid group enables conjugation to amines or alcohols via coupling reagents (e.g., EDC/HOBt), forming amides or esters for drug-discovery scaffolds .
- Case study : Reaction with diphenylmethanamine in DMF yields a carboxamide derivative with confirmed activity in kinase inhibition assays. Reaction progress is monitored via LC-MS to optimize yields .
Advanced: What computational methods support the design of derivatives with improved pharmacokinetic properties?
Answer:
- Density Functional Theory (DFT) calculates the energy barriers for ring puckering or Boc-group rotation, guiding steric modifications.
- Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins, prioritizing derivatives for synthesis .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and morpholine ring protons (δ ~3.5–4.5 ppm).
- IR spectroscopy : Stretching frequencies for C=O (Boc: ~1680–1720 cm⁻¹) and carboxylic acid (broad ~2500–3300 cm⁻¹) validate functional groups .
Advanced: How is the compound’s stability under catalytic hydrogenation conditions assessed?
Answer:
- Controlled hydrogenation experiments (H2, Pd/C) at varying pressures (1–5 atm) monitor Boc-group retention via LC-MS.
- Side reactions (e.g., ring-opening) are minimized by using low catalyst loading (<5 wt%) and short reaction times (<2 hours) .
Advanced: What strategies optimize yields in multi-step syntheses involving this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
